![molecular formula C11H15IOS2 B14361276 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol CAS No. 91238-73-2](/img/structure/B14361276.png)
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol is an organic compound characterized by the presence of an iodine atom and two ethylsulfanyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol typically involves the introduction of ethylsulfanyl groups and an iodine atom to a phenol ring. One common method is the nucleophilic substitution reaction, where a phenol derivative undergoes substitution with ethylsulfanyl groups in the presence of a suitable catalyst. The iodine atom can be introduced through electrophilic aromatic substitution using iodine and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution and electrophilic aromatic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deiodinated phenol derivatives
Substitution: Phenol derivatives with substituted functional groups
Wissenschaftliche Forschungsanwendungen
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(methylsulfanyl)methyl]-2-iodophenol
- 4-[Bis(ethylsulfanyl)methyl]-2-bromophenol
- 4-[Bis(ethylsulfanyl)methyl]-2-chlorophenol
Uniqueness
4-[Bis(ethylsulfanyl)methyl]-2-iodophenol is unique due to the presence of both ethylsulfanyl groups and an iodine atom, which confer distinct chemical reactivity and potential biological activity compared to similar compounds with different halogens or alkyl groups .
Eigenschaften
91238-73-2 | |
Molekularformel |
C11H15IOS2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
4-[bis(ethylsulfanyl)methyl]-2-iodophenol |
InChI |
InChI=1S/C11H15IOS2/c1-3-14-11(15-4-2)8-5-6-10(13)9(12)7-8/h5-7,11,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
BVZAHFJVTMLEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=CC(=C(C=C1)O)I)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.